2-Chloro-3-cyanobenzenesulfonamide
Description
Properties
Molecular Formula |
C7H5ClN2O2S |
|---|---|
Molecular Weight |
216.65 g/mol |
IUPAC Name |
2-chloro-3-cyanobenzenesulfonamide |
InChI |
InChI=1S/C7H5ClN2O2S/c8-7-5(4-9)2-1-3-6(7)13(10,11)12/h1-3H,(H2,10,11,12) |
InChI Key |
SWRPVEINEBNVEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)N)Cl)C#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Chloro 3 Cyanobenzenesulfonamide and Its Congeners
Elucidation of Primary Synthetic Routes to 2-Chloro-3-cyanobenzenesulfonamide
The synthesis of this compound can be approached through several strategic pathways, each involving the sequential introduction of the key functional groups onto the benzene (B151609) ring. The choice of route often depends on the availability of starting materials and the desired regiochemical outcome.
Regioselective Chlorosulfonylation and Amination Pathways
A primary and direct route to this compound begins with a commercially available precursor, 2-chlorobenzonitrile (B47944). wikipedia.org This method hinges on the predictable directing effects of the substituents on the aromatic ring during electrophilic substitution.
The synthesis involves two key steps:
Chlorosulfonylation of 2-Chlorobenzonitrile : The initial step is the introduction of a chlorosulfonyl group (-SO₂Cl) onto the 2-chlorobenzonitrile ring. This is typically achieved using chlorosulfonic acid (ClSO₃H). The directing effects of the existing substituents guide the position of the incoming electrophile. The chloro group is an ortho-, para-director, while the cyano group is a meta-director. Both groups cooperatively direct the chlorosulfonyl group to the C5 position, which is para to the chlorine atom and meta to the cyano group, resulting in the formation of 2-chloro-3-cyanobenzenesulfonyl chloride.
Amination of the Sulfonyl Chloride : The resulting 2-chloro-3-cyanobenzenesulfonyl chloride is then converted to the final sulfonamide. This is accomplished through amination, typically by reaction with aqueous ammonia (B1221849) or an ammonia solution in an appropriate solvent. The nucleophilic attack of ammonia on the electrophilic sulfur atom of the sulfonyl chloride displaces the chloride ion, yielding this compound. This reaction is generally efficient and proceeds under mild conditions. researchgate.netresearchgate.net
Table 1: Key Reactions in Chlorosulfonylation/Amination Pathway
| Step | Reactant | Reagent(s) | Product | Reaction Type |
| 1 | 2-Chlorobenzonitrile | Chlorosulfonic Acid (ClSO₃H) | 2-Chloro-3-cyanobenzenesulfonyl chloride | Electrophilic Aromatic Substitution |
| 2 | 2-Chloro-3-cyanobenzenesulfonyl chloride | Ammonia (NH₃) | This compound | Nucleophilic Acyl Substitution |
Introduction of the Cyano Group in Substituted Arenes
An alternative synthetic strategy involves introducing the cyano group onto a pre-existing 2-chlorobenzenesulfonamide (B1218434) scaffold. This is particularly useful if the corresponding aniline (B41778) derivative is readily accessible.
The most common method for this transformation is the Sandmeyer reaction . researchgate.net The process begins with the diazotization of an amino group to form a diazonium salt, which is then displaced by a cyanide nucleophile. ebsco.com
The synthetic sequence is as follows:
Starting Material : The synthesis would start from 3-amino-2-chlorobenzenesulfonamide.
Diazotization : The amino group is converted into a diazonium salt (-N₂⁺) by treatment with a nitrite (B80452) source, such as sodium nitrite (NaNO₂), in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (typically 0-5 °C). ebsco.com
Cyanation : The resulting diazonium salt is then treated with a cyanide salt, most commonly copper(I) cyanide (CuCN), to replace the diazonium group with a cyano group, yielding this compound.
Palladium-catalyzed cyanation reactions, using reagents like zinc cyanide (Zn(CN)₂) or potassium ferricyanide (B76249) (K₄[Fe(CN)₆]), also provide a modern and efficient alternative for converting aryl halides or triflates into nitriles, though this would be more applicable if starting from a 3-bromo or 3-iodo-2-chlorobenzenesulfonamide precursor. researchgate.netorganic-chemistry.org
Strategic Halogenation Techniques for the Chloro Position
A third approach involves the late-stage introduction of the chlorine atom onto a 3-cyanobenzenesulfonamide (B1586257) intermediate. The success of this route depends on the ability to control the regioselectivity of the halogenation reaction.
The cyano (-CN) and sulfonamide (-SO₂NH₂) groups are both electron-withdrawing and act as meta-directors for electrophilic aromatic substitution. In 3-cyanobenzenesulfonamide, the positions ortho to the cyano group (C2 and C4) and ortho to the sulfonamide group (also C2 and C4) are activated towards nucleophilic attack but deactivated for electrophilic attack. The C2 position is ortho to both groups. Therefore, direct electrophilic chlorination would be challenging and may require harsh conditions or specific catalytic systems.
Modern synthetic methods often employ directing group strategies to achieve high regioselectivity in C-H functionalization. rsc.org While direct chlorination is difficult, an alternative could involve an ortho-metalation strategy, where a directing group facilitates metalation at the C2 position, followed by reaction with a chlorine-containing electrophile (e.g., N-chlorosuccinimide, NCS). Another advanced approach involves a sequence of ring-opening and closing of a heterocyclic precursor to functionalize a specific position, as has been demonstrated for the 3-halogenation of pyridines. nih.gov Such strategies, while more complex, offer precise control over the placement of the halogen atom.
Innovative Derivatization Strategies Utilizing this compound
The presence of three distinct functional groups makes this compound a valuable starting material for generating a diverse library of compounds through various transformations.
Functional Group Interconversions on the Benzenesulfonamide (B165840) Core
Functional group interconversion (FGI) is a key strategy in organic synthesis that allows for the transformation of one functional group into another, enabling the creation of diverse molecular structures from a common intermediate. ub.edusolubilityofthings.com
Key interconversions for this compound include:
Reactions of the Cyano Group : The nitrile functionality is a versatile precursor. ebsco.com It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (2-chloro-3-carboxybenzenesulfonamide) or an amide (2-chloro-3-carbamoylbenzenesulfonamide). It can also be reduced, for example with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to a primary amine (3-(aminomethyl)-2-chlorobenzenesulfonamide), which introduces a new reactive site for further derivatization.
Reactions of the Sulfonamide Group : The sulfonamide nitrogen can undergo alkylation or arylation under basic conditions to yield N-substituted derivatives. This allows for the introduction of various lipophilic or functionalized side chains.
Substitution of the Chloro Group : The chlorine atom can be replaced via nucleophilic aromatic substitution (SₙAr). Given the activation provided by the ortho-cyano and para-sulfonyl groups, reactions with nucleophiles such as amines, alkoxides, or thiolates can proceed, often catalyzed by transition metals like palladium or copper, to introduce new substituents at the C2 position. enamine.net
Table 2: Potential Functional Group Interconversions
| Functional Group | Reagent(s)/Conditions | Product Functional Group |
| Cyano (-CN) | H₃O⁺, heat | Carboxylic Acid (-COOH) |
| Cyano (-CN) | H₂/Pd, or LiAlH₄ | Aminomethyl (-CH₂NH₂) |
| Sulfonamide (-SO₂NH₂) | Base (e.g., NaH), Alkyl Halide (R-X) | N-Alkylsulfonamide (-SO₂NHR) |
| Chloro (-Cl) | Nu⁻ (e.g., R₂NH), Pd or Cu catalyst | Amino (-NR₂) or other substituted groups |
Synthesis of Complex Heterocyclic Scaffolds
The ortho-chloro-cyano arrangement on the benzenesulfonamide ring is a classic precursor for the synthesis of fused heterocyclic systems. This strategy allows for the construction of novel, rigid scaffolds that are of high interest in drug discovery and materials science. nih.govnih.govrsc.org
For example, reaction with nitrogen-based nucleophiles can lead to the formation of fused pyrazole (B372694) or pyrimidine (B1678525) rings. The synthesis of 2-cyanobenzothiazoles from related precursors highlights how intramolecular C-S bond formation can be achieved, suggesting that this compound could be a substrate for similar cyclizations to form thieno-fused systems. nih.gov The cyano group itself can participate directly in cyclization reactions, for instance, with adjacent nucleophiles generated in situ, to form a variety of heterocyclic structures. researchgate.net The development of multicomponent reactions further expands the possibilities, allowing for the rapid assembly of complex polyheterocyclic scaffolds from simple starting materials like this compound. nih.gov
Chiral Synthesis Approaches for Enantiomerically Enriched Derivatives
The structure of this compound itself is achiral. However, chiral derivatives can be conceptualized, for instance, by introducing a stereocenter at a substituent on the benzene ring or on the sulfonamide nitrogen. The synthesis of such enantiomerically enriched derivatives would necessitate the use of asymmetric synthesis techniques.
Stereoselective methods for preparing chiral organosulfur compounds, particularly sulfoxides and related structures, have been developed and could be adapted for derivatives of this compound. mdpi.com Key approaches include:
Diastereoselective Synthesis: This method often involves the use of chiral auxiliaries. For example, a chiral alcohol can be used to form a diastereomeric sulfinate ester. Subsequent reaction with an organometallic reagent would lead to a chiral sulfoxide (B87167) with predictable stereochemistry. mdpi.com Similarly, chiral amines could be employed to generate diastereomeric sulfinamides. researchgate.net
Enantioselective Catalysis: The development of chiral catalysts for the asymmetric oxidation of prochiral sulfides to sulfoxides is a significant area of research. These methods often employ transition metal complexes with chiral ligands.
Kinetic Resolution: This technique can be used to separate a racemic mixture of a chiral derivative. It involves using a chiral reagent or catalyst that reacts at a different rate with each enantiomer, allowing for the isolation of one enantiomer in excess.
The application of C3-symmetric cinchona-based organocatalysts has shown high enantioselectivity in various asymmetric reactions, such as Michael and Friedel–Crafts reactions. nih.govnih.gov Such catalysts could potentially be employed in the synthesis of complex chiral derivatives of this compound. For instance, a derivative functionalized for a Michael addition could be synthesized with high stereocontrol using these organocatalysts. nih.gov
Optimization and Scalability of Synthetic Procedures
The economical and large-scale production of this compound requires careful optimization of the synthetic route. This involves a deep understanding of reaction kinetics, the influence of catalysis, and the implementation of process intensification strategies.
The synthesis of benzenesulfonamides typically involves two main steps: the chlorosulfonylation of the corresponding aromatic compound and the subsequent amination of the resulting sulfonyl chloride.
Chlorosulfonylation: The reaction of 2-chlorobenzonitrile with chlorosulfonic acid is a key step. The kinetics of this electrophilic aromatic substitution are influenced by temperature, reactant concentrations, and the presence of any catalysts. Controlling the reaction temperature is crucial to prevent the formation of unwanted isomers and byproducts. Thermodynamic control might favor a specific isomer at higher temperatures, but kinetic control at lower temperatures might be necessary to achieve the desired regioselectivity for the 3-cyano- and 6-sulfonyl chloride substituents.
Amination: The reaction of the synthesized 2-chloro-3-cyanobenzenesulfonyl chloride with ammonia or an amine is typically a nucleophilic substitution reaction. mdpi.com The kinetics of this step are dependent on the nucleophilicity of the amine, the solvent, and the temperature. While often rapid, the reaction may require heating to go to completion. mdpi.com Kinetic studies, potentially using techniques like in-situ IR or NMR spectroscopy, can help determine the optimal reaction time and temperature to maximize yield and minimize impurities. A continuous flow investigation into the synthesis of sulfonyl chlorides has highlighted that such setups allow for the collection of temporal kinetic profiles, which can reveal complex reaction behaviors and help in optimization. nih.gov
Modern synthetic methods increasingly rely on catalysis to improve efficiency, selectivity, and substrate scope under milder conditions.
Metal-Organic Catalysis:
Copper Catalysis: Copper-catalyzed methods have been developed for the synthesis of aromatic sulfonamides. One approach involves a three-component reaction of aryldiazonium salts, a sulfur dioxide source like DABCO·(SO₂)₂, and N-chloroamines. youtube.com This method proceeds under mild conditions and shows a broad substrate scope.
Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are a powerful tool. Methods for the chlorosulfonylation of arylboronic acids have been reported, offering an alternative to traditional electrophilic aromatic substitution and allowing for the synthesis of highly functionalized benzenesulfonamides. google.com Mechanochemical synthesis using palladium catalysis has also been explored for producing aromatic sulfonamides, offering a solvent-minimized approach. nih.gov
The table below summarizes some modern catalytic approaches to sulfonamide synthesis that could be adapted for this compound.
| Catalyst System | Reactants | Key Features |
| **Copper(II) triflate (Cu(OTf)₂) ** | Aryldiazonium tetrafluoroborates, DABCO·(SO₂)₂, N-chloroamines | Mild conditions, broad substrate scope, proceeds via radical and transition-metal catalysis. nih.gov |
| Palladium Catalyst | Arylboronic acids, sulfuryl chloride | Good functional group tolerance, mild conditions, allows for convergent synthesis. google.com |
| Palladium Catalyst | Aryl bromides/carboxylic acids, K₂S₂O₅, amines | Mechanochemical (ball-milling) approach, reduced solvent usage. nih.gov |
| Photoredox and Copper Catalysis | Aryl radical precursors, amines, sulfur dioxide source | Single-step process at room temperature, good for electron-deficient amines. mdpi.com |
Organocatalysis: While more commonly associated with asymmetric synthesis, organocatalysts can also be used to promote key transformations in the synthesis of complex molecules. For instance, cinchona-alkaloid-based catalysts have been used for various asymmetric reactions and could be envisioned in the synthesis of more complex, chiral congeners of this compound. nih.gov
Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. researchgate.net For the synthesis of this compound, this could involve:
Continuous Flow Manufacturing: Moving from traditional batch reactors to continuous flow systems offers significant advantages. Continuous reactors, such as microreactors, provide superior heat and mass transfer, allowing for better control over reaction conditions, especially for highly exothermic reactions like chlorosulfonylation. nih.gov This enhanced control can lead to higher yields, improved safety by minimizing thermal runaway risk, and greater consistency. nih.gov Continuous flow processes have been successfully developed for the synthesis of sulfonyl chlorides.
Process Analytical Technology (PAT): The integration of real-time monitoring tools (e.g., FTIR, Raman spectroscopy) into the manufacturing process allows for continuous tracking of reaction progress and product quality. This data enables immediate adjustments to process parameters, ensuring the final product meets specifications and reducing the risk of batch failure.
Green Chemistry Principles: Process intensification aligns well with green chemistry by aiming to reduce waste, energy consumption, and the use of hazardous materials. This can be achieved through catalyst recovery and recycling, using more environmentally benign solvents, and designing more atom-economical synthetic routes.
By adopting these advanced methodologies, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and sustainable.
Chemical Reactivity and Transformation Mechanisms of 2 Chloro 3 Cyanobenzenesulfonamide
Reactions Centered on the Sulfonamide Moiety
The sulfonamide group (-SO₂NH₂) is a key reactive site in 2-chloro-3-cyanobenzenesulfonamide. Its reactivity is characterized by the acidic nature of the sulfonamide proton and the nucleophilicity of the nitrogen atom upon deprotonation.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the sulfonamide can be readily alkylated or acylated. These reactions typically proceed via deprotonation of the sulfonamide with a suitable base to form a more nucleophilic sulfonamidate anion, which then reacts with an alkylating or acylating agent.
N-Acylation: Acylation of the sulfonamide nitrogen can be achieved using acyl chlorides or acid anhydrides. Catalysts such as copper(II) triflate have been shown to be highly effective for the N-acylation of a variety of sulfonamides with both carboxylic acid chlorides and anhydrides, tolerating functional groups like cyano and halogeno moieties. tandfonline.com The use of N-acylbenzotriazoles in the presence of sodium hydride also provides an efficient route to N-acylsulfonamides. researchgate.netepa.gov For example, N-benzoyl-2-chlorobenzenesulfonamide has been synthesized by refluxing 2-chlorobenzenesulfonamide (B1218434) with benzoic acid and phosphorus oxychloride. nih.gov
The following table summarizes representative conditions for N-alkylation and N-acylation of sulfonamides based on analogous compounds.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH) | N-Alkylsulfonamide | nih.gov |
| N-Alkylation | Alcohol, Mn catalyst, K₂CO₃ | N-Alkylsulfonamide | nih.gov |
| N-Acylation | Acyl chloride/anhydride, Cu(OTf)₂ (cat.) | N-Acylsulfonamide | tandfonline.com |
| N-Acylation | N-Acylbenzotriazole, NaH | N-Acylsulfonamide | researchgate.netepa.gov |
| N-Acylation | Carboxylic acid, POCl₃ | N-Acylsulfonamide | nih.gov |
Reactivity of the Sulfonamide Proton
The proton attached to the nitrogen atom of the sulfonamide is acidic due to the strong electron-withdrawing effect of the sulfonyl group. This acidity allows for the ready formation of the corresponding anion in the presence of a base. The pKa of the sulfonamide proton is influenced by the substituents on the aromatic ring. The electron-withdrawing chloro and cyano groups on the benzene (B151609) ring of this compound are expected to increase the acidity of the sulfonamide proton compared to unsubstituted benzenesulfonamide (B165840). The protonation site of a sulfonamide has been a subject of study, with evidence suggesting that under acidic conditions, protonation can occur on the nitrogen atom. acs.org
Intramolecular Cyclization Reactions Involving the Sulfonamide Nitrogen
The sulfonamide nitrogen, particularly after N-alkylation with a suitable functionalized alkyl chain, can participate in intramolecular cyclization reactions. For example, N-pentenyl 2-azidobenzenesulfonamide (B1252160) has been shown to undergo intramolecular aminohydroxylation to yield a prolinol derivative, which is a precursor for pyrrolobenzothiadiazepines. nih.gov While specific intramolecular cyclization reactions involving both the sulfonamide and the ortho-chloro or meta-cyano group of this compound are not well-documented, the potential for such reactions exists, especially if the sulfonamide is first derivatized with a chain containing a suitable reactive group. For instance, cobalt-catalyzed cycloisomerization of olefinic N-acyl sulfonamides to N-sulfonyl lactams and imidates has been reported. nih.gov
Transformations of the Cyano Functional Group
The cyano group (-C≡N) is a versatile functional group that can undergo a variety of transformations, including reduction and hydrolysis.
Selective Reduction Strategies (e.g., to Amines, Aldehydes)
The selective reduction of the cyano group in the presence of other reducible functionalities, such as the chloro group and the sulfonamide, is a key consideration.
Reduction to Amines: The cyano group can be reduced to a primary amine (-CH₂NH₂) using various reducing agents. Catalytic hydrogenation over platinum, palladium, or nickel catalysts is a common method. Chemical reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) can also be employed. The choice of reducing agent and reaction conditions is crucial to avoid the reduction of the sulfonamide group or cleavage of the chloro-substituent.
Reduction to Aldehydes: The partial reduction of the cyano group to an aldehyde (-CHO) is a more challenging transformation. Reagents such as diisobutylaluminum hydride (DIBAL-H) at low temperatures are often used for this purpose. The reaction proceeds via an imine intermediate, which is hydrolyzed upon workup to yield the aldehyde.
Nitrile Hydrolysis and Amidation Processes
Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to first form an amide (-CONH₂) and then a carboxylic acid (-COOH).
Acidic Hydrolysis: Heating the nitrile with a strong acid, such as concentrated hydrochloric acid or sulfuric acid, will lead to the formation of the corresponding carboxylic acid and the ammonium (B1175870) salt of the sulfonamide.
Basic Hydrolysis: Treatment with a strong base, like sodium hydroxide (B78521), followed by acidification will also yield the carboxylic acid. The sulfonamide group, being acidic, will also react with the base.
The intermediate amide can sometimes be isolated by using milder reaction conditions.
The following table outlines general conditions for the transformation of the cyano group.
| Reaction Type | Reagents and Conditions | Product Type |
| Reduction to Amine | H₂, Catalyst (Pt, Pd, or Ni) or LiAlH₄/BH₃ | Aminomethyl group |
| Reduction to Aldehyde | DIBAL-H, low temperature | Formyl group |
| Acidic Hydrolysis | Strong acid (e.g., HCl, H₂SO₄), heat | Carboxylic acid |
| Basic Hydrolysis | Strong base (e.g., NaOH), heat, then acid workup | Carboxylic acid |
[3+2] Cycloaddition Reactions with Nitriles
The nitrile group in this compound can participate in [3+2] cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. uchicago.eduresearchgate.net A prominent example is the reaction with azides to form tetrazoles. This transformation, often referred to as a click reaction, is characterized by its high efficiency and selectivity. beilstein-journals.org
The reaction involves the 1,3-dipolar cycloaddition of an azide (B81097) to the carbon-nitrogen triple bond of the nitrile. beilstein-journals.orgsemanticscholar.org This process can be facilitated by various catalysts and reaction conditions, including the use of trimethylsilyl (B98337) azide (TMSN₃) in the presence of a Lewis acid like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). beilstein-journals.org The resulting tetrazole ring is a significant pharmacophore found in numerous medicinal agents. sci-hub.se The general mechanism involves the concerted or stepwise addition of the azide to the nitrile, leading to the formation of the stable aromatic tetrazole ring. organic-chemistry.org
Table 1: Examples of [3+2] Cycloaddition Reactions for Tetrazole Synthesis This table is illustrative and provides a general overview of the reaction type, not specific to this compound due to a lack of specific examples in the search results.
| Dipole (Nitrile Source) | Dipolarophile (Azide Source) | Catalyst/Conditions | Product |
| Aryl Nitrile | Sodium Azide | Trimethylamine hydrochloride, Toluene, 90 °C | 5-Aryl-1H-tetrazole |
| Acyl Cyanide | Aliphatic Azide | Solvent-free | Acyltetrazole |
| Cyanoacetamide | Sodium Azide, Trimethylamine hydrochloride | Toluene, 90 °C | 5-Substituted 1H-tetrazole |
Reactivity of the Chloro Substituent on the Aromatic Ring
The chlorine atom attached to the benzene ring of this compound is a key site for various chemical transformations, enabling the introduction of a wide array of substituents.
Nucleophilic Aromatic Substitution (SNAr) Investigations
The chloro group can be displaced by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.org The presence of the electron-withdrawing cyano and sulfonamide groups, particularly when positioned ortho and para to the chlorine atom, activates the aromatic ring towards nucleophilic attack. byjus.comyoutube.comlibretexts.org This activation facilitates the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, which is the rate-determining step of the reaction. youtube.comlibretexts.org
The SNAr reaction proceeds via an addition-elimination pathway. byjus.com A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of the tetrahedral Meisenheimer complex. libretexts.org The negative charge is delocalized across the aromatic ring and is stabilized by the electron-withdrawing substituents. Subsequently, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring and yielding the substituted product. wikipedia.orglibretexts.org A variety of nucleophiles, including amines, alkoxides, and thiols, can be employed in these reactions. frontiersin.orgmdpi.comchemrxiv.org
Table 2: Factors Influencing SNAr Reactions This table provides general principles of SNAr reactions.
| Factor | Influence on Reaction Rate | Rationale |
| Electron-withdrawing groups | Increases rate | Stabilize the negatively charged Meisenheimer complex. byjus.comyoutube.com |
| Position of withdrawing groups | Ortho and para positions are most effective | Allows for direct delocalization of the negative charge onto the substituent. youtube.com |
| Leaving group | F > Cl > Br > I | The rate-determining step is the formation of the Meisenheimer complex, not the C-X bond cleavage. masterorganicchemistry.com |
| Nucleophile strength | Stronger nucleophiles generally react faster | The attack of the nucleophile is involved in the rate-determining step. |
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The chloro substituent on this compound can also participate in various palladium-catalyzed cross-coupling reactions, which are fundamental transformations for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The catalytic cycle involves the oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org This method is widely used for the synthesis of biaryls and other substituted aromatic compounds. wikipedia.org
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org The mechanism involves oxidative addition of the aryl chloride to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond, and finally, β-hydride elimination to release the product and regenerate the catalyst. wikipedia.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl chloride and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org The catalytic cycle is thought to involve a palladium cycle similar to other cross-coupling reactions and a copper cycle that facilitates the formation of a copper acetylide intermediate. wikipedia.org
Table 3: Overview of Cross-Coupling Reactions This table provides a general summary of the named reactions.
| Reaction | Coupling Partner | Catalyst System | Product |
| Suzuki Coupling | Organoboron (e.g., boronic acid) | Pd catalyst, Base | Substituted arene |
| Heck Reaction | Alkene | Pd catalyst, Base | Substituted alkene |
| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl alkyne |
Halogen-Metal Exchange Reactions
Halogen-metal exchange is another important transformation for functionalizing the this compound molecule. This reaction typically involves treating the aryl chloride with an organolithium reagent, such as n-butyllithium or t-butyllithium. stackexchange.com The process results in the replacement of the chlorine atom with a lithium atom, generating a highly reactive aryllithium species. nih.govprinceton.edu
The mechanism of halogen-metal exchange is complex and can involve either a nucleophilic attack on the halogen atom (ate-complex mechanism) or a single-electron transfer (SET) pathway leading to radical intermediates. stackexchange.comprinceton.edu The resulting organolithium compound is a powerful nucleophile and can be reacted with a wide variety of electrophiles to introduce new functional groups onto the aromatic ring. nih.gov
Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring
The benzene ring of this compound itself can undergo substitution reactions, although the existing substituents significantly influence its reactivity.
Electrophilic Aromatic Substitution (EAS): The presence of two strong electron-withdrawing groups (chloro, cyano, and the sulfonamide group) deactivates the aromatic ring towards electrophilic attack. libretexts.orgmasterorganicchemistry.com These groups reduce the electron density of the ring, making it less nucleophilic and thus less reactive towards electrophiles like nitronium ions (NO₂⁺) or sulfur trioxide (SO₃). lumenlearning.com If an EAS reaction were to occur, the directing effects of the existing substituents would determine the position of the incoming electrophile. Both the chloro and sulfonamide groups are ortho, para-directing, while the cyano group is meta-directing. The outcome of such a reaction would depend on the interplay of these directing effects and the harshness of the reaction conditions required to overcome the deactivation.
Nucleophilic Aromatic Substitution (NAS): As discussed in section 3.3.1, the electron-withdrawing groups strongly activate the ring for nucleophilic aromatic substitution, specifically at the carbon bearing the chloro substituent. youtube.commasterorganicchemistry.com It is less likely for a nucleophile to attack an unsubstituted carbon on the ring, as this would not lead to the displacement of a good leaving group. The primary mode of nucleophilic substitution on this molecule is the SNAr reaction involving the displacement of the chloride. wikipedia.orglibretexts.org
Structure Activity Relationship Sar and Molecular Design Principles for 2 Chloro 3 Cyanobenzenesulfonamide Derivatives
Topological and Steric Determinants of Molecular Activity
The substitution pattern on the benzene (B151609) ring plays a crucial role in defining the molecule's interaction with target proteins. In a series of halogenated and di-substituted benzenesulfonamides designed as carbonic anhydrase (CA) inhibitors, the position of the halogen atom was found to significantly influence both affinity and selectivity. nih.gov The 2-chloro substituent, as present in the parent scaffold, not only influences the electronic environment but also imposes steric constraints that can orient the molecule within a binding pocket. nih.gov
Quantitative structure-activity relationship (QSAR) studies on benzenesulfonamide (B165840) derivatives have consistently highlighted the importance of topological descriptors in modeling their binding affinities. nih.gov These descriptors, which mathematically represent the molecule's size, shape, and branching, are essential for predicting biological activity. For instance, in a study of benzenesulfonamide inhibitors of human carbonic anhydrase II (CA-II), distance-based topological indices were successfully used to model their binding constants. nih.gov
The steric bulk of substituents on the sulfonamide nitrogen can also dramatically impact activity. Modifications at this position, often referred to as the "tail" of the molecule, can be tailored to exploit specific pockets within a target's active site, thereby enhancing selectivity for a particular enzyme isoform. nih.gov
Electronic Effects and Their Influence on Molecular Recognition
The electronic properties of the 2-chloro-3-cyanobenzenesulfonamide scaffold are largely dictated by the strong electron-withdrawing nature of both the chloro and cyano groups. These substituents significantly influence the acidity of the sulfonamide proton and the distribution of electrostatic potential across the molecule, which are key factors in molecular recognition.
The sulfonamide group is a well-established zinc-binding group in a multitude of enzyme inhibitors, most notably carbonic anhydrase inhibitors. The deprotonated sulfonamide anion coordinates with the zinc ion in the enzyme's active site. The acidity of the sulfonamide NH proton is therefore a critical parameter for inhibitory activity. The presence of electron-withdrawing groups on the phenyl ring, such as the chloro and cyano groups in the 2- and 3-positions, increases the acidity of the sulfonamide, facilitating its deprotonation and subsequent binding to the metal ion.
QSAR studies have demonstrated a correlation between the electronic properties of substituents and the inhibitory activity of benzenesulfonamides. For a series of benzenedisulfonamides, activity was found to depend on the electrostatic potential-based charges on the atoms of the sulfonamide groups. capes.gov.br
The cyano group, in particular, has a profound impact on the electronic profile of the molecule. In a study of 4-cyanamidobenzenesulfonamide derivatives as carbonic anhydrase inhibitors, a clear structure-activity relationship was observed, with the electronic nature of the substituents influencing inhibitory potency. nih.gov The following table illustrates the inhibitory activity (KI) of a series of 4-cyanamidobenzenesulfonamide derivatives against various human carbonic anhydrase isoforms.
| Compound | R Group | hCA I KI (nM) | hCA II KI (nM) | hCA VII KI (nM) |
| 1 | H | 889 | 148 | 30.6 |
| 2 | Methyl | 452 | 98.3 | 21.4 |
| 3 | Ethyl | 251 | 55.2 | 11.8 |
| 4 | n-Propyl | 125 | 27.6 | 6.1 |
| 5 | n-Butyl | 68.4 | 15.1 | 3.3 |
| 6 | n-Pentyl | 50.6 | 11.2 | 2.5 |
| 7 | n-Hexyl | 9.3 | 5.3 | 1.3 |
| 8 | n-Heptyl | 10.1 | 6.8 | 1.5 |
| 9 | n-Octyl | 15.8 | 8.9 | 2.0 |
| 10 | Allyl | 315 | 70.1 | 15.4 |
| 11 | Propargyl | 289 | 63.8 | 14.0 |
| 12 | Benzyl (B1604629) | 188 | 41.5 | 9.1 |
| Data sourced from a study on 4-cyanamidobenzenesulfonamide derivatives as carbonic anhydrase inhibitors. nih.gov |
Conformational Analysis and Dynamic Behavior in Molecular Systems
The conformational flexibility of this compound derivatives is a critical aspect of their interaction with biological targets. The rotational freedom around the sulfur-carbon and sulfur-nitrogen bonds allows the molecule to adopt various spatial arrangements, and the preferred conformation can significantly impact binding affinity.
For ortho-substituted benzenes, the presence of a substituent adjacent to the point of attachment of a side chain can lead to preferred conformations. rsc.org In the case of this compound, the 2-chloro group can influence the orientation of the sulfonamide group relative to the benzene ring. This steric interaction can favor a conformation where the sulfonamide group is twisted out of the plane of the benzene ring.
Computational studies, such as molecular mechanics and quantum chemical calculations, are invaluable tools for predicting the preferred conformations of such molecules. nih.gov These methods can calculate the potential energy surface for rotation around key bonds, identifying the low-energy (and therefore most populated) conformations. For instance, conformational analysis of other ortho-disubstituted benzenes has shown that the side chain often adopts a conformation that minimizes steric clash with the ortho-substituent. rsc.org
The dynamic behavior of these molecules in solution and within a binding site is also a crucial consideration. Molecular dynamics simulations can provide insights into how the molecule's conformation changes over time, revealing the flexibility of the scaffold and its ability to adapt to the topology of a binding pocket.
Design Principles for Ligands and Functional Molecules Based on the Scaffold
The this compound scaffold offers a versatile platform for the design of new ligands and functional molecules. The principles of structure-based drug design can be effectively applied to create derivatives with enhanced potency and selectivity.
A key design strategy involves the modification of the sulfonamide "tail." By introducing various substituents at the sulfonamide nitrogen, it is possible to probe for additional interactions within a target's active site. For example, in the design of selective carbonic anhydrase inhibitors, a "ring with two tails" approach has been successfully employed. nih.gov This involves using the substituted benzenesulfonamide as the core "ring" and adding two different "tails" to achieve isoform-specific interactions. nih.gov
Computational methods such as molecular docking are instrumental in this design process. fao.org By docking virtual libraries of this compound derivatives into the crystal structure of a target protein, it is possible to predict binding modes and affinities, prioritizing the synthesis of the most promising candidates. fao.org
Another design principle involves the bioisosteric replacement of the chloro or cyano groups. Replacing these groups with other functionalities of similar size and electronic properties can fine-tune the molecule's activity and physicochemical properties. For instance, the cyano group could be replaced with other small, electron-withdrawing groups to modulate the electronic profile of the molecule.
The synthesis of derivatives based on this scaffold can be achieved through established chemical routes. The reaction of 2-chloro-3-cyanobenzenesulfonyl chloride with a variety of amines or other nucleophiles would allow for the generation of a diverse library of compounds for biological screening.
Mechanistic Investigations of Molecular Interactions for 2 Chloro 3 Cyanobenzenesulfonamide Derivatives
Elucidation of Chemical Reaction Mechanisms in Complex Syntheses
The synthesis of 2-chloro-3-cyanobenzenesulfonamide derivatives often involves multi-step reaction sequences. A common strategy involves the modification of a core benzenesulfonamide (B165840) scaffold to introduce various functional groups, thereby modulating the compound's physicochemical properties and biological activity.
For instance, the synthesis of novel benzenesulfonamide derivatives can be achieved through a convergent synthesis route. One part of this approach may involve the preparation of a key intermediate, such as an azide-sugar, by reacting a protected bromo-sugar with sodium azide (B81097) in a solvent like dimethylformamide (DMF). nih.gov Subsequent reduction of the azide and chain modification can yield amino-sugar carboxylic acid derivatives. nih.gov Another part of the synthesis could involve the preparation of substituted phenyl acetamide (B32628) derivatives. nih.gov These two components can then be coupled to generate the final saccharide-modified sulfonamides. nih.gov The reaction mechanisms in these syntheses often involve nucleophilic substitution, cycloaddition reactions (like "click chemistry"), and the formation of amide or hydrazone linkages. nih.govnih.govmdpi.com
A detailed example of a synthetic step is the preparation of 2,3,4,6-tetra-O-benzoyl-β-D-glucopyranosyl azide. This intermediate is formed by treating the corresponding bromo-sugar with sodium azide in anhydrous DMF at an elevated temperature. nih.gov The reaction proceeds via a nucleophilic substitution mechanism where the azide ion displaces the bromide. The progress of such reactions is typically monitored using thin-layer chromatography (TLC). nih.gov
Another synthetic approach involves the reaction of a chlorosulfonylated benzoic acid derivative with an appropriate amine. For example, 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid can be refluxed with p-nitroaniline in DMF to yield 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid. nih.gov The mechanism involves the nucleophilic attack of the amine on the sulfonyl chloride group, leading to the formation of a sulfonamide bond.
The synthesis of more complex derivatives, such as those incorporating thiazole (B1198619) rings, has also been reported. These syntheses can involve the reaction of a thioureido-substituted acid with an α-haloketone. mdpi.com For instance, reacting a thioureido acid with 4-chloro-2′-bromoacetophenone in refluxing acetone (B3395972) can yield a thiazole derivative. mdpi.com The introduction of a chlorine atom at the C-3 position of the benzenesulfonamide moiety is a strategy employed to investigate the effect of halogenation on the binding affinity of the compound towards its target enzymes. mdpi.com
Biophysical Studies of Molecular Target Binding and Inhibition in vitro
The primary molecular targets for many benzenesulfonamide derivatives, including those related to this compound, are the carbonic anhydrases (CAs). nih.govmdpi.com These zinc-containing metalloenzymes play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate. tandfonline.com
Benzenesulfonamides are known to be potent inhibitors of several human carbonic anhydrase (hCA) isoforms. nih.govmdpi.com The inhibition mechanism typically involves the binding of the sulfonamide group to the zinc ion in the active site of the enzyme. tandfonline.com The inhibitory potency of these compounds is quantified by their inhibition constants (Ki).
Studies on various benzenesulfonamide derivatives have revealed a wide range of inhibitory activities against different hCA isoforms. For example, a series of novel benzenesulfonamides synthesized via click chemistry showed moderate inhibition of the cytosolic isoforms hCA I and hCA II, with Ki values ranging from 30.1 to 1500 nM. nih.gov However, these same compounds exhibited potent, low nanomolar to subnanomolar inhibition of the tumor-associated isoforms hCA IX and hCA XII. nih.gov Specifically, sulfonamides 4 and 5 in one study demonstrated Ki values between 1.5 and 38.9 nM against hCA IX and between 0.8 and 12.4 nM against hCA XII. nih.gov
The inhibitory profile can be significantly influenced by the substituents on the benzenesulfonamide core. For instance, in a series of quinazoline-linked benzenesulfonamides, some derivatives were found to be potent hCA II inhibitors with Ki values in the range of 10.80–49.5 nM, which is comparable to or even better than the standard inhibitor acetazolamide (B1664987) (Ki = 12.0 nM). mdpi.com In contrast, other derivatives in the same series showed weaker inhibition of hCA II, with Ki values in the range of 126.0–698.2 nM. mdpi.com
A study on a β-class carbonic anhydrase from Sordaria macrospora (CAS3) showed that several sulfonamides, including benzolamide, brinzolamide, and acetazolamide, were effective inhibitors with Ki values in the range of 54–95 nM. mdpi.com
Table 1: Inhibition Constants (Ki) of Selected Benzenesulfonamide Derivatives against Human Carbonic Anhydrase Isoforms
| Compound/Derivative Class | hCA I (nM) | hCA II (nM) | hCA IX (nM) | hCA XII (nM) | Reference |
|---|---|---|---|---|---|
| Benzenesulfonamides (via click chemistry) | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 | nih.gov |
| Quinazoline-linked benzenesulfonamides (potent inhibitors) | - | 10.8 - 49.5 | - | - | mdpi.com |
| Quinazoline-linked benzenesulfonamides (weak inhibitors) | - | 126.0 - 698.2 | - | - | mdpi.com |
This table is interactive. You can sort the data by clicking on the column headers.
X-ray crystallography has been instrumental in elucidating the binding mode of sulfonamide inhibitors to carbonic anhydrases. nih.govnih.gov These studies reveal that the sulfonamide group directly coordinates to the zinc ion in the active site, displacing the zinc-bound water molecule or hydroxide (B78521) ion that is essential for catalysis. tandfonline.com The nitrogen atom of the sulfonamide group typically forms a coordinate bond with the zinc ion, and the oxygen atoms of the sulfonamide group often form hydrogen bonds with the surrounding amino acid residues, such as the side chain of Thr199 in hCA II. nih.gov
The crystal structures of two benzenesulfonamide derivatives in complex with hCA II have provided insights into the factors governing their inhibitory power. nih.gov The orientation of the inhibitor within the active site and its interactions with both the hydrophilic and hydrophobic residues determine its binding affinity.
Mutational studies can further refine our understanding of the binding site. By systematically replacing amino acid residues in the active site and observing the effect on inhibitor binding, researchers can identify the key residues involved in the interaction. For instance, rational design of carbonic anhydrase II has been undertaken by replacing surface residues to enhance its properties, with crystal structures confirming that the changes are confined to the surface. nih.gov While not directly on this compound, these studies highlight the power of this technique in understanding enzyme-ligand interactions.
The binding of a ligand to a protein can induce conformational changes in the macromolecule, which can be crucial for its biological function. nih.gov In the context of enzyme inhibition, these conformational changes can lock the enzyme in an inactive state.
Studies on other enzyme systems, such as acyl-CoA thioesterases, have shown dramatic ligand-induced conformational changes upon coenzyme A binding. nih.gov These changes were observed at both the dimer and trimer-of-dimer interfaces of the hexameric enzyme. nih.gov Similarly, in nuclear receptors, ligand binding can shift the conformational ensembles of the receptor, which correlates with their transcriptional activity. nih.gov Activating ligands can stabilize an "active state" conformation of the receptor. nih.gov While specific studies on ligand-induced conformational changes by this compound are not widely available in the provided search results, it is a plausible mechanism of action that warrants further investigation. The binding of a sulfonamide inhibitor to the active site of carbonic anhydrase could induce subtle conformational changes in the enzyme that contribute to its inhibition.
Pathway Analysis in Cellular Systems (focus on molecular mechanisms, not clinical outcomes)
The inhibition of carbonic anhydrases by compounds like this compound derivatives can have significant downstream effects on cellular pathways. CAs are involved in a variety of cellular processes, including pH regulation, ion transport, and the biosynthesis of metabolic precursors. nih.govnih.gov
Inhibition of CAs can disrupt these processes at a molecular level. For example, in some organisms, β-carbonic anhydrases are essential components of CO2-concentrating mechanisms. nih.gov Their inhibition would therefore impair the cell's ability to fix carbon dioxide. In other contexts, CA activity is required for the proper function of other enzymes, such as carboxylases. nih.gov
Furthermore, some sulfonamide derivatives designed as CA inhibitors have been shown to inhibit other enzymes, such as cytochrome P450 (CYP) enzymes. nih.gov For instance, a sulfonamide derivative, WES-1, was found to strongly inhibit CYP2E1. nih.gov This off-target activity could lead to complex effects on cellular pathways, as CYPs are involved in the metabolism of a wide range of endogenous and exogenous compounds. Understanding these polypharmacological effects is crucial for a complete picture of the compound's molecular mechanisms of action.
Molecular docking and dynamic simulation studies can provide further insights into how these compounds interact with their targets and influence cellular pathways. nih.gov These computational methods can predict the binding modes of inhibitors and help to rationalize their structure-activity relationships, providing a molecular basis for their observed biological effects. nih.gov
Computational and Theoretical Chemistry Studies of 2 Chloro 3 Cyanobenzenesulfonamide
Molecular Mechanics and Dynamics Simulations
Solvation Effects on Molecular Stability and ReactivityNo specific data available.
Should research on the computational and theoretical aspects of 2-Chloro-3-cyanobenzenesulfonamide become publicly available in the future, a detailed article adhering to the specified outline could be generated. At present, the scientific community has not published studies that would provide the necessary data for such an analysis.
Molecular Docking and In Silico Binding Affinity Prediction
Computational and theoretical chemistry, particularly through molecular docking and in silico binding affinity prediction, offers powerful tools to investigate the potential therapeutic applications of chemical compounds. These methods allow for the rapid and cost-effective evaluation of a molecule's interaction with biological targets, guiding further experimental research. In the context of this compound, these computational approaches can be pivotal in hypothesizing its mechanism of action and identifying novel, potentially more potent analogs.
Ligand-protein docking is a computational technique that predicts the preferred orientation of a small molecule (the ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex. nih.govplos.org The primary goal of molecular docking is to simulate the binding process and predict the binding mode and affinity of the ligand. This information is crucial for generating hypotheses about the biological targets of a compound and its potential mechanism of action. nih.gov
The process begins with the three-dimensional structures of both the ligand (this compound) and the target protein, which can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or predicted using homology modeling. Docking algorithms then explore various possible conformations of the ligand within the binding site of the protein, calculating the binding energy for each pose. physchemres.org Lower binding energies typically indicate a more stable and favorable interaction.
The interactions between the ligand and the protein's active site residues, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are analyzed to understand the basis of binding. physchemres.org For instance, the sulfonamide group of this compound could potentially form hydrogen bonds with specific amino acid residues in a protein's active site, while the chloro and cyano-substituted benzene (B151609) ring might engage in hydrophobic or pi-stacking interactions.
To illustrate the potential outcomes of such a study, the following hypothetical data table outlines the results of a molecular docking simulation of this compound with a hypothetical protein target.
| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |
| Hypothetical Kinase 1 | -8.5 | LYS78, GLU95 | Hydrogen Bond |
| VAL34, ILE152 | Hydrophobic | ||
| Hypothetical Protease A | -7.2 | HIS41, CYS145 | Hydrogen Bond |
| MET165 | Hydrophobic | ||
| Hypothetical GPCR B | -9.1 | ASN110, TYR308 | Hydrogen Bond |
| PHE198, TRP286 | Pi-Pi Stacking |
This table is for illustrative purposes only, based on typical results from molecular docking studies.
By identifying high-affinity interactions and plausible binding modes, ligand-protein docking serves as a critical first step in drug discovery, generating testable hypotheses that can be validated through further experimental assays. nih.gov
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.comnih.gov This method is significantly faster and more cost-effective than traditional high-throughput screening. Virtual screening can be broadly categorized into two main approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). mdpi.com
Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the target protein is known, SBVS can be employed. nih.gov This method involves docking a large number of compounds from a virtual library into the binding site of the target protein. The compounds are then ranked based on their predicted binding affinity or a scoring function, and the top-ranked molecules are selected for further experimental testing. physchemres.org
Ligand-Based Virtual Screening (LBVS): In cases where the structure of the target protein is unknown, but a set of molecules with known activity is available, LBVS can be used. mdpi.com This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. A model, or pharmacophore, is built based on the chemical features of the known active compounds. This model is then used to search virtual libraries for other molecules that possess similar features.
Through these methodologies, novel analogs of this compound with potentially improved efficacy, selectivity, or pharmacokinetic properties can be identified. For example, a virtual screening campaign could be designed to find analogs with higher binding affinity for a specific target or with modifications that enhance their solubility.
The following table provides a hypothetical list of novel analogs of this compound identified through a virtual screening campaign, along with their predicted binding affinities for a hypothetical target.
| Compound ID | Modification from Parent Compound | Predicted Binding Affinity (kcal/mol) |
| Analog-001 | Replacement of Chloro with Fluoro group | -8.9 |
| Analog-002 | Addition of a hydroxyl group to the benzene ring | -9.3 |
| Analog-003 | Replacement of Cyano with an Amide group | -8.2 |
| Analog-004 | Addition of a methyl group to the sulfonamide nitrogen | -7.8 |
This table is for illustrative purposes only and represents hypothetical outcomes of a virtual screening study.
The identified hits from virtual screening provide a valuable starting point for the development of new and improved therapeutic agents. These compounds would then be synthesized and subjected to experimental validation to confirm their biological activity.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 2 Chloro 3 Cyanobenzenesulfonamide and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of 2-Chloro-3-cyanobenzenesulfonamide. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of proton and carbon signals, providing insights into the connectivity and spatial arrangement of atoms within the molecule.
Comprehensive ¹H and ¹³C NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons. Due to the substitution pattern on the benzene (B151609) ring, the protons would appear as a complex multiplet system. The chemical shifts are influenced by the electronic effects of the chloro, cyano, and sulfonamide groups. The electron-withdrawing nature of these substituents would generally lead to a downfield shift of the aromatic protons compared to unsubstituted benzene.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Distinct signals will be observed for each unique carbon atom in the aromatic ring, as well as for the carbon of the cyano group. The chemical shifts of the aromatic carbons are influenced by the attached substituents. For instance, the carbon atom attached to the chlorine atom (C-2) and the carbon bearing the cyano group (C-3) would show characteristic chemical shifts. The carbon attached to the sulfonamide group (C-1) would also be significantly affected.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-4 | 7.8 - 8.0 | - |
| H-5 | 7.6 - 7.8 | - |
| H-6 | 8.0 - 8.2 | - |
| C-1 | - | 138 - 142 |
| C-2 | - | 134 - 138 |
| C-3 | - | 115 - 119 |
| C-4 | - | 130 - 134 |
| C-5 | - | 128 - 132 |
| C-6 | - | 132 - 136 |
| CN | - | 114 - 118 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques are crucial for the definitive assignment of the ¹H and ¹³C NMR spectra and for elucidating the complete molecular structure.
COSY (Correlation Spectroscopy): A COSY experiment on this compound would reveal the correlation between neighboring protons on the aromatic ring. Cross-peaks in the COSY spectrum would confirm the connectivity between H-4, H-5, and H-6, aiding in their unambiguous assignment.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment is essential for assigning the carbon signals corresponding to the protonated aromatic carbons (C-4, C-5, and C-6).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy provides information about longer-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for identifying the quaternary carbons (C-1, C-2, and C-3) and the cyano carbon. For example, correlations would be expected between H-4 and C-2, C-3, and C-5, and between H-6 and C-1, C-2, and C-5.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons. In the case of derivatives of this compound with substituents on the sulfonamide nitrogen, NOESY can be used to determine the conformation around the S-N bond by observing through-space interactions between the sulfonamide protons and the aromatic protons.
Solid-State NMR for Polymorphic and Amorphous Forms
Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of this compound in its solid form. Unlike solution-state NMR, which provides information on the averaged molecular structure in a solvent, ssNMR can distinguish between different crystalline forms (polymorphs) and amorphous states. This is particularly important for pharmaceutical applications where the solid-state form can significantly impact properties like solubility and bioavailability.
By analyzing the chemical shift anisotropy (CSA) and dipolar couplings, ssNMR can provide detailed information about the local environment of each nucleus in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are commonly employed to obtain high-resolution spectra of solid samples.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Studies
High-resolution mass spectrometry is a critical analytical tool for confirming the elemental composition and elucidating the structure of this compound and its derivatives through fragmentation analysis.
Exact Mass Determination for Elemental Composition
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition of this compound. The experimentally determined exact mass can be compared to the calculated theoretical mass for the chemical formula C₇H₅ClN₂O₂S, providing strong evidence for the compound's identity.
Table 2: Theoretical Exact Mass of this compound
| Chemical Formula | Calculated Exact Mass |
| C₇H₅³⁵ClN₂O₂S | 215.9760 |
| C₇H₅³⁷ClN₂O₂S | 217.9731 |
The presence of chlorine will result in a characteristic isotopic pattern in the mass spectrum, with the [M+2]⁺ ion having an intensity of approximately one-third of the [M]⁺ ion, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification
Tandem mass spectrometry (MS/MS) involves the fragmentation of the precursor molecular ion and the analysis of the resulting product ions. This technique provides valuable information about the connectivity of the molecule. For this compound, characteristic fragmentation pathways would be expected.
A common fragmentation pathway for sulfonamides is the loss of sulfur dioxide (SO₂), resulting in a significant fragment ion. Other expected fragmentations include the loss of the sulfonamide group (SO₂NH₂) and cleavages of the aromatic ring. The presence of the chlorine and cyano groups will also influence the fragmentation pattern, potentially leading to the loss of Cl or CN radicals or molecules.
Table 3: Potential MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |
| 216 [M+H]⁺ | [C₇H₅ClN₂]⁺ | SO₂ |
| 216 [M+H]⁺ | [C₇H₅CN]⁺ | SO₂NH₂Cl |
| 216 [M+H]⁺ | [C₆H₄ClCN]⁺ | HSO₂NH₂ |
By carefully analyzing the product ion spectrum, the structural fragments of this compound can be identified, providing further confirmation of its molecular structure.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) Spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The presence of the sulfonamide group (-SO₂NH₂) gives rise to distinct absorption bands. Typically, the N-H stretching vibrations are observed in the region of 3300-3400 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds are strong and readily identifiable, usually appearing in the ranges of 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively. The cyano group (C≡N) exhibits a sharp and intense absorption band in the region of 2220-2260 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-Cl stretching vibration will be found in the lower frequency "fingerprint" region. For related compounds like 2-chlorobenzenesulfonamide (B1218434), IR spectroscopy has been utilized for initial characterization prior to more detailed structural studies. nih.gov
Raman Spectroscopy complements IR spectroscopy, particularly for bonds that are more polarizable. The symmetric vibrations of the benzene ring and the S=O stretching modes are often strong in the Raman spectrum. The C≡N stretch, while visible in the IR, also typically produces a strong Raman signal. By comparing the experimental IR and Raman spectra with theoretical predictions from quantum chemistry calculations, such as Density Functional Theory (DFT), a detailed assignment of the vibrational modes can be achieved. nih.gov This comparative analysis allows for a confident confirmation of the molecular structure. For instance, studies on substituted anilines have demonstrated the power of combining IR and Raman spectroscopy to elucidate structural details, including intra- and intermolecular interactions like hydrogen bonding. ias.ac.in
The following table summarizes the expected characteristic vibrational frequencies for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Sulfonamide (N-H) | Stretching | 3300-3400 |
| Aromatic (C-H) | Stretching | > 3000 |
| Cyano (C≡N) | Stretching | 2220-2260 |
| Sulfonamide (S=O) | Asymmetric Stretching | 1300-1350 |
| Sulfonamide (S=O) | Symmetric Stretching | 1150-1180 |
| Benzene Ring (C=C) | Stretching | 1400-1600 |
| C-Cl | Stretching | 600-800 |
X-ray Crystallography for Absolute Stereochemistry and Conformation
The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is dependent on the arrangement of electrons within the crystal. Analysis of this pattern allows for the construction of an electron density map, from which the positions of the individual atoms can be determined.
For analogous compounds, such as 2-chlorobenzenesulfonamide and its N-acyl derivatives, X-ray crystallography has provided invaluable structural data. nih.govnih.gov These studies reveal key structural parameters, including the geometry of the sulfonamide group and the dihedral angles between the aromatic rings in more complex derivatives. For example, in the crystal structure of 2-chloro-N-(3-chlorobenzoyl)benzenesulfonamide, the dihedral angles between the sulfonyl and benzoyl benzene rings were determined to be 77.8 (1)° and 83.5 (1)° for the two independent molecules in the asymmetric unit. nih.gov
The crystallographic data for a representative related compound, 2-chlorobenzenesulfonamide, is presented in the table below. nih.gov This illustrates the type of detailed information that would be obtained for this compound.
| Crystal Data | |
| Chemical Formula | C₆H₆ClNO₂S |
| Molecular Weight | 191.63 |
| Crystal System | Monoclinic |
| Space Group | Cc |
| a (Å) | 6.955 (1) |
| b (Å) | 14.848 (3) |
| c (Å) | 7.751 (1) |
| β (°) | 91.51 (1) |
| Volume (ų) | 800.2 (2) |
| Z | 4 |
In cases where the molecule is chiral, X-ray crystallography on a single crystal of one enantiomer can determine the absolute stereochemistry. This is particularly important for understanding the biological activity of chiral derivatives.
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination
Chromatographic methods are indispensable for assessing the purity of this compound and for the separation and quantification of enantiomers in its chiral derivatives.
Purity Assessment is commonly performed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). In HPLC, the compound is dissolved in a suitable solvent and passed through a column packed with a stationary phase. The separation is based on the differential partitioning of the compound and any impurities between the mobile phase and the stationary phase. A detector, such as a UV-Vis spectrophotometer, is used to monitor the eluent, and the purity is determined by the relative area of the peak corresponding to the main compound. The choice of stationary phase (e.g., C18, silica) and mobile phase composition is optimized to achieve the best separation.
Enantiomeric Excess Determination for chiral derivatives of this compound is crucial when asymmetric synthesis is employed. Chiral HPLC is the most common technique for this purpose. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The two enantiomers will have different retention times, and the enantiomeric excess can be calculated from the relative areas of the two peaks.
Alternatively, a sensitive fluorescence-based assay can be used for determining the enantiomeric excess of chiral compounds, including amines and diols which could be precursors or derivatives of this compound. nih.gov This method relies on the formation of diastereomeric complexes with distinct fluorescence properties.
The following table outlines the application of chromatographic techniques for the analysis of this compound and its derivatives:
| Technique | Application | Principle | Key Information Obtained |
| HPLC/GC | Purity Assessment | Differential partitioning between a stationary and mobile phase. | Percentage purity of the compound. |
| Chiral HPLC | Enantiomeric Excess | Differential interaction of enantiomers with a chiral stationary phase. | Ratio of enantiomers (enantiomeric excess). |
| Fluorescence Assay | Enantiomeric Excess | Formation of fluorescent diastereomeric complexes. | Enantiomeric excess with high sensitivity. nih.gov |
The development of robust analytical methods, such as the simultaneous chemo- and enantio-separation of related chloromethcathinones by HPLC-tandem mass spectrometry, highlights the capability of modern chromatographic techniques to handle complex analytical challenges. nih.gov
Applications of 2 Chloro 3 Cyanobenzenesulfonamide in Specialized Chemical and Material Science Fields
As a Key Synthon in the Synthesis of Complex Organic Molecules
Organic synthons are fundamental building blocks used in the strategic assembly of more complex molecular architectures. While direct examples of 2-Chloro-3-cyanobenzenesulfonamide as a synthon are not widely reported, its structure lends itself to such applications. The chloro and cyano groups can participate in various coupling and cyclization reactions, essential for constructing intricate molecular frameworks.
For instance, the chlorine atom can be displaced through nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. It can also participate in cycloaddition reactions to form heterocyclic rings. The sulfonamide group itself can be a directing group in electrophilic aromatic substitution or can be involved in further chemical transformations. These reactive sites collectively make this compound a plausible, though not yet widely documented, synthon for the synthesis of novel organic compounds.
Development of Novel Ligands for Catalytic Processes
The development of novel ligands is crucial for advancing catalytic processes, which are central to efficient and selective chemical synthesis. Ligands coordinate to metal centers and modulate their catalytic activity and selectivity. The nitrogen and oxygen atoms of the sulfonamide group, as well as the nitrogen of the cyano group in this compound, could potentially act as coordination sites for metal ions.
Modification of the core structure could lead to the design of bidentate or polydentate ligands. For example, reactions at the chloro position could introduce additional coordinating groups. While specific examples of ligands derived from this compound are not prevalent in the literature, the structural motifs present are found in various known ligand scaffolds. Further research could explore the synthesis and catalytic applications of metal complexes incorporating ligands derived from this compound.
Exploration in Functional Materials (e.g., Optoelectronic Materials, Polymers)
Functional materials with specific optoelectronic or polymeric properties are at the forefront of materials science research. The aromatic nature of this compound, combined with its electron-withdrawing cyano and sulfonamide groups, suggests that its derivatives could exhibit interesting electronic properties.
Incorporation of this moiety into larger conjugated systems could lead to materials with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or other optoelectronic devices. The cyano group is a known component in materials with non-linear optical properties.
Furthermore, the difunctional nature of this compound (after modification of the chloro group) could allow it to be used as a monomer in the synthesis of novel polymers. The resulting polymers could possess unique thermal, mechanical, or electronic properties depending on the co-monomers used and the polymer architecture. However, the exploration of this compound in the field of functional materials remains an area with limited reported research.
Role in the Development of Agrochemical Intermediates (excluding toxicity or environmental impact)
The sulfonamide functional group is a well-established pharmacophore in a variety of bioactive molecules, including agrochemicals. While direct evidence of this compound's role is scarce, related cyanobenzenesulfonamide derivatives have been investigated for their pesticidal activities. For instance, certain 2-cyanobenzenesulfonamide compounds have been described in patents related to insecticidal compositions.
The synthesis of agrochemical intermediates often involves the assembly of specific molecular scaffolds. The reactive handles on this compound could be utilized to construct more complex molecules that may serve as precursors to active agrochemical ingredients. The chloro group allows for coupling with other aromatic or heterocyclic systems, while the cyano and sulfonamide groups can be transformed to introduce further diversity. This positions this compound as a potential, albeit not yet widely exploited, intermediate in the synthesis of new agrochemicals.
Future Research Directions and Uncharted Territories for 2 Chloro 3 Cyanobenzenesulfonamide Research
Challenges and Prospective Avenues in Sulfonamide-Based Chemical Innovation
While the future is bright, several challenges remain in sulfonamide chemistry that are relevant to 2-Chloro-3-cyanobenzenesulfonamide. A primary challenge in drug discovery is overcoming microbial drug resistance. A prospective avenue for this compound would be its use as a scaffold to design novel sulfonamides that can evade existing resistance mechanisms, perhaps by targeting different enzymes or possessing a dual-action mechanism.
Another challenge is achieving highly selective reactivity. With multiple functional groups present on this compound, developing reactions that target one site without affecting the others is crucial for efficient and controlled synthesis. The development of new orthogonal protection strategies and highly selective catalytic systems will be essential.
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-Chloro-3-cyanobenzenesulfonamide from its sulfonyl chloride precursor?
The synthesis typically involves substituting the sulfonyl chloride group (-SO₂Cl) with an amine. For example, chlorobenzenesulfonyl chlorides (e.g., 2-Chlorobenzenesulfonyl chloride, CAS 2905-23-9) are common intermediates for sulfonamide derivatives . Reaction optimization includes:
Q. Which spectroscopic techniques are most effective for characterizing this compound?
A combination of NMR, IR, and mass spectrometry is recommended:
- ¹H/¹³C NMR : Identify substituent positions (e.g., chloro and cyano groups) through chemical shifts and coupling patterns. For example, aromatic protons adjacent to electron-withdrawing groups show downfield shifts (δ 7.5–8.5 ppm) .
- IR : Confirm sulfonamide (-SO₂NH₂) via N-H stretches (~3300 cm⁻¹) and S=O vibrations (~1350–1150 cm⁻¹) .
- MS : Use high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]⁺ for C₇H₄ClN₂O₂S: theoretical 230.96 g/mol) .
Q. How can crystallography resolve structural ambiguities in sulfonamide derivatives?
Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths, angles, and packing arrangements. For example:
- Monoclinic systems (space group P2₁/n) are common for aryl sulfonamides, with typical unit cell parameters a ≈ 11.1 Å, b ≈ 4.8 Å, c ≈ 21.5 Å .
- Hydrogen-bonding networks (e.g., N-H···O=S interactions) stabilize the crystal lattice and confirm sulfonamide tautomerism .
Advanced Research Questions
Q. How can density functional theory (DFT) predict reactivity trends in this compound derivatives?
DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electronic effects:
- Electrophilic substitution : The chloro and cyano groups direct further substitutions via meta/para activation/deactivation.
- Reactivity at sulfur : Partial charges on the sulfonamide sulfur (~+1.5 e) correlate with nucleophilic attack susceptibility .
- Compare with experimental data (e.g., Hammett σ constants) to validate computational models .
Q. What strategies resolve contradictions in synthetic yields for sulfonamide derivatives?
Conflicting yields may arise from competing hydrolysis or steric effects. Mitigation strategies include:
- Temperature control : Lower temperatures (≤10°C) reduce hydrolysis of sulfonyl chloride intermediates .
- Catalyst screening : FeCl₃ or AlCl₃ can enhance electrophilic chlorination efficiency in precursor synthesis (e.g., chlorinating cyanobenzenes) .
- Additive optimization : Use DMAP or pyridine to scavenge HCl and accelerate amidation .
Q. How does variable-temperature NMR elucidate dynamic processes in sulfonamide crystals?
VT-NMR (e.g., 200–400 K) detects conformational changes:
- Rotameric equilibria : Splitting of N-H signals at low temperatures indicates restricted rotation around the S-N bond .
- Solvent inclusion : Broadening of aromatic peaks at higher temperatures may signal solvent loss from the lattice .
Methodological Notes
- Synthetic Protocols : Prioritize anhydrous conditions for sulfonyl chloride intermediates to avoid hydrolysis .
- Crystallization : Use slow evaporation from ethanol/water (1:1) to grow diffraction-quality crystals .
- Data Validation : Cross-reference computational (DFT) and experimental (SCXRD, NMR) data to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
